molecular formula C17H12ClN3O3S B10810191 [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B10810191
M. Wt: 373.8 g/mol
InChI Key: PZYCVTQMWKZRSM-UHFFFAOYSA-N
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Description

The compound [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a thiazole-based derivative featuring a 4-phenyl-substituted thiazole core linked to a 2-chloropyridine-3-carboxylate ester via a carbamoyl-methyl bridge.

Properties

Molecular Formula

C17H12ClN3O3S

Molecular Weight

373.8 g/mol

IUPAC Name

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C17H12ClN3O3S/c18-15-12(7-4-8-19-15)16(23)24-9-14(22)21-17-20-13(10-25-17)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21,22)

InChI Key

PZYCVTQMWKZRSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Biological Activity

The compound [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, characterization, and biological activity based on diverse research findings.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves reactions such as amination and condensation. The specific compound can be synthesized through a multi-step process involving the reaction of 2-chloropyridine-3-carboxylic acid with 4-phenyl-1,3-thiazole-2-carbonyl chloride in the presence of appropriate solvents and catalysts. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that thiazole derivatives demonstrated a twofold to sixteenfold increase in antibacterial effects compared to standard antibiotics like Oxytetracycline .

Compound MIC (µg/mL) Target Bacteria
[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylateTBDStaphylococcus aureus, E. coli
Oxytetracycline15.6Various strains

Antitumor Activity

The potential antitumor activity of thiazole derivatives has also been highlighted in various studies. For example, compounds with similar structures have shown promising results against a range of cancer cell lines in vitro. In one study, thiazole derivatives exhibited IC50 values in the micromolar range against several tumor types . The mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation.

Case Studies

  • Antimicrobial Assessment
    A study assessed the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as effective alternatives .
  • Anticancer Screening
    Another investigation involved testing thiazole-based compounds against a panel of cancer cell lines derived from various human cancers. Notably, some compounds displayed high affinity for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, with IC50 values as low as 0.41 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or substituents on the phenyl group can significantly influence both antimicrobial and anticancer activities. Electron-donating groups generally enhance activity compared to electron-withdrawing groups .

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing thiazole and pyridine moieties exhibit a range of biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been shown to inhibit tumor cell proliferation. For instance, compounds similar to [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : Thiazole-containing compounds are known for their antibacterial and antifungal properties. Studies have reported that these compounds can disrupt microbial cell membranes or inhibit essential enzymes, making them potential candidates for new antimicrobial agents .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as xanthine oxidase and ribonucleotide reductase, which are crucial in nucleic acid metabolism and oxidative stress pathways . Inhibition of these enzymes can lead to therapeutic effects in conditions like gout and cancer.

Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

Another study focused on the synthesis of thiazole derivatives and their evaluation against bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria, highlighting their potential use in developing new antibiotics .

Comparative Data Table

Property [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Similar Compounds
Synthesis Method Multi-step organic synthesisVarious methods
Antitumor Activity Induces apoptosis in cancer cellsYes
Antimicrobial Activity Effective against Gram-positive bacteriaYes
Enzyme Inhibition Inhibits xanthine oxidase and ribonucleotide reductaseYes
Clinical Trials Not yet conductedOngoing for related compounds

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Compound Name Molecular Weight Key Substituents Biological Target log k (HPLC) Synthesis Method
Target Compound ~390.8* 2-Chloropyridine, Thiazole N/A N/A Amination
Ethyl 3,5-dimethyl-4-[(4-phenyl-thiazol-2-yl)carbamoyl]pyrrole-2-carboxylate 423.5 Pyrrole, Methyl, Ester Pharmaceutical applications N/A Amination
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate 280.3 Hydroxybenzamido, Ester SARS-CoV-2 Main Protease N/A Cyclization
N-[(5-substituted-oxadiazol-2-yl)methyl]-4-phenyl-thiazol-2-amine ~330–380* Oxadiazole, Thiazole Cytotoxic agents N/A Cyclodehydrogenation
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate 325.2 Chlorophenyl, Carbamate N/A 2.1–3.5 Condensation

*Estimated based on structural similarity.

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